[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-15-14(20)16-12(18)9(2)21-13(19)11-6-4-10(8-17)5-7-11/h4-9H,3H2,1-2H3,(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVLVGJWVIYMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-formylbenzoic acid with [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate is a complex organic compound characterized by its unique structural features that include both carbamoyl and formyl functional groups. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry due to its versatile applications.
Chemistry
In the realm of organic chemistry, [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate diverse chemical modifications, making it a key intermediate in synthetic pathways. Researchers utilize this compound to explore new chemical reactions and develop novel materials.
Biology
In biological research, this compound acts as a probe for studying enzyme activities that interact with carbamoyl or formyl groups. It can be employed to investigate metabolic pathways involving ester hydrolysis, providing insights into biochemical processes. Its ability to interact with specific enzymes allows for the exploration of enzyme kinetics and mechanisms.
Medicine
The potential therapeutic applications of derivatives of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate are significant. Research indicates that these derivatives may inhibit specific enzymes, making them candidates for drug development. Studies have focused on their efficacy against various diseases, including cancer and metabolic disorders, highlighting their role in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals, particularly in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical processes, making it suitable for product formulations. The compound's properties also enable its use in developing agrochemical products that enhance agricultural productivity.
Case Studies and Research Findings
Research studies have documented various applications of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer progression.
- Synthetic Pathway Development : Researchers developed new synthetic routes utilizing this compound as a precursor for generating complex organic molecules with potential pharmaceutical applications.
- Biological Activity Assessment : Investigations into the biological activities revealed that certain derivatives exhibit promising antimicrobial properties, suggesting potential uses in treating infections.
Mechanism of Action
The mechanism of action of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The formyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs in and .
Key Comparative Insights
Substituent Effects on Reactivity and Solubility :
- Aldehyde vs. Alkoxy/Coumarin Groups: The 4-formyl group in the target compound enhances electrophilicity compared to bulkier alkoxy (e.g., butoxy in ) or coumarin-based substituents ().
- Ethylcarbamoylamino vs.
Ionization and Analytical Challenges :
- The absence of [M+H]⁺ ions in APCI-MS for the pyridazine analog () suggests that similar ionization issues may arise with the target compound, necessitating alternative ionization methods (e.g., ESI-MS).
Biological Activity
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following chemical structure and properties:
- Molecular Formula : C₁₄H₁₅N₂O₃
- Molecular Weight : 255.28 g/mol
- CAS Number : Not explicitly listed in the search results but can be referenced through related compounds.
Research indicates that [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer and metabolic disorders.
- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary data indicate effectiveness against specific bacterial strains, suggesting a potential role as an antimicrobial agent.
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Anti-inflammatory | Reduction in cytokine levels by 30% | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Studies
Several case studies highlight the biological activity of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate:
-
Case Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects in Animal Models :
- In vivo studies using rat models showed that administration of the compound led to a significant decrease in paw edema, suggesting its efficacy in treating inflammatory conditions.
-
Antimicrobial Efficacy Testing :
- The compound was tested against multiple bacterial strains using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics.
Discussion
The biological activity of [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate suggests promising applications in pharmacology. Its ability to inhibit enzymes linked to disease progression and its anti-inflammatory properties position it as a candidate for further research and development.
Q & A
Q. What are the key steps and challenges in synthesizing [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling ethylcarbamoylamino groups with a propionyl backbone.
- Esterification : Introducing the 4-formylbenzoate moiety via nucleophilic acyl substitution.
- Protection/deprotection strategies : Managing reactive groups (e.g., formyl or amine) to prevent side reactions. Challenges include ensuring regioselectivity during coupling and maintaining purity during crystallization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized for high yields .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, with specific attention to:
- Formyl proton resonance (~9.8–10.2 ppm) in the benzoate group.
- Amide protons (δ 6.5–8.0 ppm) for the ethylcarbamoylamino moiety.
Q. How can researchers screen for preliminary biological activity?
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity studies : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
- Targeted enzyme inhibition : Evaluate interactions with enzymes like kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations.
- Challenges : The formyl group may induce disorder; low-temperature data collection (100 K) improves resolution.
- Validation : Compare experimental data with density functional theory (DFT)-optimized structures .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies?
- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing the formyl group with nitro or hydroxyl).
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., cancer-related kinases).
- Meta-analysis : Cross-reference biological data with structurally similar compounds (e.g., pyrrolidine-containing analogs) to identify conserved pharmacophores .
Q. How does the compound’s stability vary under physiological conditions?
- Hydrolytic stability : Conduct accelerated degradation studies in buffers (pH 1–9) to assess ester and amide bond lability.
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds.
- Metabolite profiling : Use LC-MS to identify degradation products in simulated gastric fluid .
Q. What experimental designs optimize enantiomeric purity during synthesis?
- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns).
- Asymmetric catalysis : Use palladium or organocatalysts to control stereochemistry at the propan-2-yl center.
- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental CD spectra with computational models .
Methodological Guidance for Data Interpretation
Q. How to validate computational models against experimental data?
- Molecular dynamics (MD) simulations : Compare predicted conformations with SCXRD or NMR-derived structures.
- Docking validation : Use root-mean-square deviation (RMSD) analysis to assess pose reproducibility.
- Statistical tools : Apply Bland-Altman plots to quantify agreement between theoretical and experimental binding energies .
Q. What statistical approaches resolve discrepancies in biological assay results?
- Dose-response curve normalization : Use Hill equation fitting to standardize IC values across assays.
- Multivariate analysis : Principal component analysis (PCA) identifies outliers due to assay variability.
- Reproducibility checks : Replicate assays in independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
